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Compound of Interest

Compound Name: PRL 2915

Cat. No.: B3251364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

pharmacological profile of PRL-2915, a potent and selective antagonist of the human

somatostatin subtype 2 receptor (hsst2). All quantitative data is presented in structured tables,

and detailed methodologies for key experiments are provided. Signaling pathways and

experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties
PRL-2915 is a synthetic cyclic octapeptide. Its chemical identity and key properties are

summarized in the table below.
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Property Value

IUPAC Name

4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-

pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-

L-valyl-L-cysteinyl-3-(2-naphthalenyl)-L-

alaninamide, cyclic (2→7)-disulfide

Molecular Formula C₅₉H₇₁ClN₁₂O₈S₂

Molecular Weight 1175.85 g/mol

CAS Number 209006-18-8

Appearance White to off-white solid

Amino Acid Sequence

{Phe<4-Cl>}-{d-Cys}-{β-Ala<3-Py>}-{d-Trp}-Lys-

{Val<3-Me>}-Cys-{2-Nal}-NH₂ (Disulfide bond

between Cys² and Cys⁷)

Pharmacological Properties
PRL-2915 is a high-affinity antagonist for the human somatostatin subtype 2 receptor (hsst2),

exhibiting significant selectivity over other somatostatin receptor subtypes. It also demonstrates

antagonist activity at the urotensin-II receptor.

Somatostatin Receptor Binding Affinity
The binding affinity of PRL-2915 for human somatostatin receptors has been determined

through competitive binding assays. The inhibition constants (Ki) are presented in the table

below.
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Receptor Subtype Ki (nM)

hsst1 >1000

hsst2 12

hsst3 100

hsst4 895

hsst5 520

In Vitro Antagonist Activity
PRL-2915 has been shown to be a potent antagonist in a rat pituitary growth hormone in vitro

assay, effectively inhibiting the action of somatostatin.

Assay IC₅₀ (nM)

Rat Pituitary Growth Hormone Antagonist Assay

(vs. Somatostatin-14)
1.8

Urotensin-II Receptor Activity
PRL-2915 dose-dependently blocks human urotensin-II-induced tonic contractions in isolated

rat aortic rings, indicating its antagonist activity at the urotensin-II receptor.

Signaling Pathways
Somatostatin Receptor Subtype 2 (SSTR2) Signaling
PRL-2915 acts as an antagonist at the SSTR2, a G-protein coupled receptor (GPCR). Upon

activation by its endogenous ligand somatostatin, SSTR2 initiates a signaling cascade that

leads to various cellular responses. As an antagonist, PRL-2915 blocks these downstream

effects. The canonical SSTR2 signaling pathway is depicted below.
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Caption: SSTR2 Signaling Pathway and Point of Inhibition by PRL-2915.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of PRL-2915.

Radioligand Binding Assay for Somatostatin Receptors
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This protocol outlines the general procedure for a competitive radioligand binding assay to

determine the affinity (Ki) of a test compound like PRL-2915 for somatostatin receptors.

Preparation

Incubation

Separation

Detection & Analysis

1. Prepare cell membranes
expressing the target

somatostatin receptor subtype.

2. Prepare a solution of a
radiolabeled somatostatin analog

(e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

3. Prepare serial dilutions
of the test compound (PRL-2915).

4. Incubate membranes, radioligand,
and test compound at a defined

temperature and time to reach equilibrium.

5. Rapidly filter the incubation mixture
through a glass fiber filter to separate

bound from free radioligand.

6. Wash the filters with ice-cold buffer
to remove non-specifically bound radioligand.

7. Measure the radioactivity
retained on the filters using a

gamma counter.

8. Plot the data and perform non-linear
regression analysis to determine the IC₅₀.

9. Calculate the Ki value using the
Cheng-Prusoff equation.
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Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Steps:

Membrane Preparation:

Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g.,

CHO-K1 or HEK293 cells).

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)

containing protease inhibitors.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein

concentration using a suitable method (e.g., Bradford assay).

Binding Assay:

In a 96-well plate, add the following to each well:

Cell membrane preparation (a specific amount of protein, e.g., 20-40 µg).

A fixed concentration of the radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-

somatostatin-14) at a concentration close to its Kd.

Varying concentrations of the unlabeled test compound (PRL-2915).

For determining non-specific binding, add a high concentration of unlabeled

somatostatin.

Bring the final volume to a fixed amount (e.g., 250 µL) with binding buffer (50 mM

HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
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Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 30-60 minutes).

Filtration and Counting:

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman

GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Subtract the non-specific binding from the total binding to obtain the specific binding at

each concentration of the test compound.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve

and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.

Rat Aortic Ring Contraction Assay
This protocol describes the general methodology to assess the antagonist effect of a

compound like PRL-2915 on urotensin-II-induced vasoconstriction in isolated rat aortic rings.
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Tissue Preparation

Mounting and Equilibration

Experiment

Data Acquisition and Analysis

1. Euthanize a rat and dissect
the thoracic aorta.

2. Clean the aorta of adhering
connective and adipose tissue.

3. Cut the aorta into rings
(2-3 mm in width).

4. Suspend the aortic rings in an
organ bath containing physiological
salt solution (e.g., Krebs-Henseleit).

5. Equilibrate the rings under a
resting tension for a specific period.

6. Incubate the rings with the
antagonist (PRL-2915) or vehicle.

7. Add cumulative concentrations
of the agonist (Urotensin-II).

8. Record the isometric tension
developed by the rings.

9. Construct concentration-response
curves and compare the responses in the
presence and absence of the antagonist.

Click to download full resolution via product page

Caption: Experimental Workflow for Rat Aortic Ring Contraction Assay.
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Detailed Steps:

Tissue Preparation:

Humanely euthanize a male Wistar rat.

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit

solution.

Remove the surrounding connective and adipose tissues under a dissecting microscope.

Cut the aorta into rings of approximately 2-3 mm in width. The endothelium may be

removed by gently rubbing the luminal surface with a wire.

Mounting and Equilibration:

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath

containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with

95% O₂ and 5% CO₂.

Connect one hook to a fixed support and the other to an isometric force transducer to

record changes in tension.

Apply an optimal resting tension (e.g., 1.5-2.0 g) to the rings and allow them to equilibrate

for at least 60-90 minutes, with periodic washing with fresh buffer.

Experimental Procedure:

After equilibration, test the viability of the rings by inducing a contraction with a standard

agent like potassium chloride (KCl).

Wash the rings and allow them to return to baseline tension.

Incubate the aortic rings with either the vehicle (control) or a specific concentration of

PRL-2915 for a predetermined period (e.g., 30 minutes).

Construct a cumulative concentration-response curve for urotensin-II by adding it to the

organ bath in increasing concentrations and recording the steady-state contraction at each
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concentration.

Data Analysis:

Express the contractile responses as a percentage of the maximal contraction induced by

KCl.

Plot the mean contractile response against the logarithm of the agonist concentration to

generate concentration-response curves.

Compare the concentration-response curves in the presence and absence of PRL-2915 to

determine the nature and potency of the antagonism.

Conclusion
PRL-2915 is a valuable research tool for investigating the physiological and pathophysiological

roles of the somatostatin subtype 2 receptor and the urotensin-II receptor. Its high affinity and

selectivity for hsst2 make it a suitable probe for studying the downstream signaling and

functional consequences of SSTR2 blockade. The detailed protocols provided in this guide

offer a foundation for the design and execution of experiments utilizing this potent antagonist.

To cite this document: BenchChem. [PRL-2915: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3251364#prl-2915-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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